1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
824983-88-2 |
|---|---|
Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,18H,8H2 |
InChI Key |
YGSHEPGNPDRIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)N(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Direct N-Benzylation of the Pyrimidine Core
Introducing the benzyl group at the N1 position can be achieved via nucleophilic substitution. For instance, treating 3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl bromide in the presence of a base like potassium carbonate generates the N1-benzyl derivative. This method mirrors protocols used for synthesizing analogous compounds, where alkyl halides react with the pyrimidine’s nitrogen atom under mild conditions.
Example Protocol :
Mitsunobu Reaction for Stereochemical Control
Although the target compound lacks stereocenters, Mitsunobu reactions are valuable for installing hydroxyl groups in specific orientations. A patent describing the synthesis of N-benzyl-3-hydroxypyrrolidines utilized diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the hydroxyl-bearing carbon. Adapting this, the 3-hydroxy group in the thienopyrimidine could be introduced via Mitsunobu conditions using a benzyl-protected precursor.
Hydroxylation at the C3 Position
The 3-hydroxy group is critical for the compound’s reactivity. One approach involves hydrolysis of a thioether or nitrile group at C3. For example, 3-cyanothieno[2,3-d]pyrimidines undergo basic hydrolysis to yield 3-hydroxy derivatives. Alternatively, oxidation of a thiol (-SH) to a hydroxyl (-OH) group using hydrogen peroxide or oxone may be feasible.
Hydrolysis Protocol :
-
React 3-cyano-1-benzylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 10% NaOH.
-
Reflux in ethanol for 3 hours.
Alternative Routes via Isocyanate Intermediates
A patent disclosed the use of isocyanates to construct pyrrolidine rings adjacent to aromatic systems. By analogy, treating a thiophene-2-carbamate derivative with benzyl isocyanate under reflux could yield the thienopyrimidine core after cyclization. This method emphasizes:
-
Temperature : -5°C to 10°C for isocyanate addition.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each method:
*Yields estimated from analogous reactions.
Challenges and Optimization
-
Regioselectivity : Ensuring benzylation occurs exclusively at N1 requires careful control of stoichiometry and reaction time.
-
Hydroxyl Group Stability : The 3-hydroxy group may undergo unintended oxidation or esterification, necessitating inert atmospheres or protective groups.
-
Scalability : Mitsunobu reagents (e.g., DEAD) are cost-prohibitive for large-scale synthesis, favoring alkylation or cyclocondensation routes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 3 participates in nucleophilic substitutions under alkaline conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 3-alkoxy derivatives .
-
Acylation : Treatment with acetyl chloride forms 3-acetoxy analogues, enhancing lipophilicity for biological studies.
Mannich-Type Cyclization
This compound undergoes double Mannich reactions with primary amines and formaldehyde to form hexahydrothieno[2,3-d]pyrimidine derivatives. Key findings include:
| Substrate Amine | Solvent | Product Yield | Reference |
|---|---|---|---|
| p-Toluidine | EtOH | 78% | |
| Benzylamine | DMF/EtOH | 65% | |
| Cyclohexylamine | EtOH | 72% |
The reaction proceeds via a 1,3-dinucleophilic β-enaminonitrile intermediate, with EtOH providing optimal solubility . No catalysts are required, and the process achieves atom economy >85% .
Cyclocondensation with Nitriles
Reactions with nitriles under acidic conditions yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones:
| Nitrile Reagent | Conditions | Product Structure | Yield |
|---|---|---|---|
| Acetonitrile | HCl/dioxane, reflux | 2-Methyl derivative | 74% |
| Phenylacetonitrile | HCl/dioxane, reflux | 2-Benzyl derivative | 68% |
This method enables diversification of the C2 position while retaining the benzyl group at N1 .
Oxidation and Ring Functionalization
The thiophene ring undergoes regioselective oxidation:
-
Peracid Oxidation : Treatment with mCPBA forms a sulfoxide at the 5-position without disrupting the pyrimidinedione core .
-
Halogenation : Electrophilic bromination using NBS in CCl₄ introduces bromine at the 6-position (85% yield).
Condensation with Isocyanates
Reaction with aryl isocyanates under basic conditions produces 3-arylidene derivatives:
text1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4-dione + Ar-NCO → 3-(Arylcarbamoyl) derivatives (Yield: 58–73%)[6]
For example, 3-(4-chlorophenylcarbamoyl) analogues show enhanced kinase inhibition profiles .
Solvent-Dependent Tautomerism
In polar aprotic solvents (DMSO, DMF), the compound exists predominantly in the 3-hydroxy-2,4-diketo tautomeric form. In nonpolar solvents (CHCl₃), enol-keto tautomerism is observed via¹H NMR .
Synthetic Utility in Medicinal Chemistry
Derivatization strategies leveraging these reactions have produced:
-
Anticancer Agents : Mannich adducts with IC₅₀ values <1 µM against breast cancer cell lines .
-
Antimicrobials : 2-Trichloromethyl derivatives exhibit MIC = 8 µg/mL against S. aureus .
This reactivity profile establishes 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione as a versatile scaffold for drug discovery, with documented applications in kinase inhibitors , antimicrobials , and antitumor agents . Experimental protocols emphasize metal-free conditions and avoid toxic byproducts, aligning with green chemistry principles .
Scientific Research Applications
Research indicates that 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits various pharmacological effects:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of 0.23 µM against flap endonuclease 1, indicating potent inhibitory activity that could be leveraged in cancer therapies .
- VEGFR-2 Inhibition : The compound has been studied for its potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. This inhibition is critical for developing anti-cancer drugs that target tumor blood supply .
Case Studies
Several studies have documented the applications and efficacy of 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione:
- Anticancer Studies : A study evaluating the antiproliferative effects of this compound on human liver cancer cells (HepG2) reported significant growth inhibition with an IC50 value indicating strong potential for further development as an anticancer agent.
- VEGFR-2 Inhibitory Activity : Research involving a series of derivatives based on this compound showed promising results in inhibiting VEGFR-2 activity. Compounds similar to 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione were synthesized and tested for their ability to inhibit angiogenesis in vitro and in vivo models .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Structure | Hydroxy group enhances solubility; potential anticancer activity |
| 1-(3-Bromo-benzyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | Structure | Bromine substitution may alter biological activity |
| 1-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | - | Methyl substitution affects solubility and reactivity |
Mechanism of Action
The mechanism of action of 1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine-diones
Pyrido[2,3-d]pyrimidine-diones replace the thiophene ring with a pyridine ring. For instance, 3-(benzyl)-1-(2-hydroxyethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () shares a benzyl substituent but lacks the sulfur atom, altering electronic properties. Frontier molecular orbital (FMO) analysis shows that pyrido analogs exhibit HOMO localization on the pyrimidine-dione ring, while thieno derivatives may shift electron density to the sulfur-containing ring, affecting binding to biological targets .
Thieno[3,2-d]pyrimidine-diones
Positional isomers like 1-[(2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl]-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () demonstrate how ring fusion orientation impacts molecular geometry.
Substituent Effects on Bioactivity
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thieno derivatives generally exhibit higher molecular weights than pyrido analogs due to sulfur inclusion.
- Hydroxyl groups reduce logP values compared to alkylated derivatives, affecting solubility .
Biological Activity
1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a thieno-pyrimidine core structure, which is known to exhibit various pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H10N2O3S
- Molecular Weight : 274.295 g/mol
- Structural Features : The compound contains a hydroxy group and a benzyl substituent, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 274.295 g/mol |
| SMILES | c1ccc(cc1)Cc2cc3c(s2)NC(=O)N(C3=O)O |
| InChI | InChI=1S/C13H10N2O3S/c16-12-10-7-9(6-8-4-2-1-3-5-8)19-11(10)14-13(17)15(12)18/h1-5,7,18H,6H2,(H,14,17) |
Biological Activity
Research indicates that compounds in the thieno-pyrimidine class often exhibit diverse biological activities including:
- Antimicrobial Activity : Studies suggest that thieno-pyrimidines can inhibit bacterial growth and exhibit antifungal properties.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study: Antitumor Activity
A study conducted on derivatives of thieno-pyrimidines revealed that 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
The biological activity of 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be explained through several proposed mechanisms:
- Interaction with DNA : The compound may intercalate into DNA or form adducts that disrupt replication and transcription.
- Enzyme Modulation : It may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine | Structure | Antitumor and antimicrobial |
| 1-Benzyl-3-methylpyrimidine | Structure | Moderate antitumor activity |
| 6-benzyl-thieno[2,3-d]pyrimidine | Structure | Strong enzyme inhibition |
Q & A
Q. What are the established synthetic routes for 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of a precursor, such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, with benzyl chlorides in a DMF medium using potassium carbonate as a catalyst. The intermediate is prepared by reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid, yielding crystalline solids (Table 1) .
Q. How is the compound characterized structurally and spectroscopically?
Characterization involves 1H NMR spectroscopy (e.g., using a 150EX chromatograph with a C18 column and 25-minute analysis cycle) to confirm substitution patterns and purity. Crystalline structure validation may employ X-ray crystallography, though specific data for this derivative is not explicitly reported .
Q. What biological activities have been reported for this compound and its analogues?
Analogues like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activity against Staphylococcus aureus, surpassing reference drugs like Metronidazole and Streptomycin in efficacy. Activity is attributed to the thiazole and benzyl substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for alkylation steps in derivatives of this compound?
Use Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (50–100°C), and catalyst loading (K₂CO₃ or Cs₂CO₃). Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What structure-activity relationships (SAR) govern antimicrobial efficacy in thieno[2,3-d]pyrimidine derivatives?
Key SAR insights:
- Benzyl vs. phenyl substituents : Benzyl groups at position 1 enhance lipophilicity, improving membrane penetration.
- Thiazole rings at position 6 : Increase activity against Gram-positive bacteria due to hydrogen bonding with microbial targets. Comparative studies of analogues (e.g., 3-phenyl vs. 3-benzyl derivatives) should be conducted using standardized MIC assays .
Q. How can computational methods aid in understanding electronic properties or target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
- Molecular docking : Screen against bacterial targets (e.g., S. aureus dihydrofolate reductase) to identify binding modes. Validate with mutagenesis studies .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Ensure consistent inoculum size, growth media, and incubation time.
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.
- Structural benchmarking : Compare substituent effects (e.g., 6-thiazole vs. 6-methoxy groups) to isolate activity drivers .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Solvent volume reduction : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification.
- Crystallization optimization : Use anti-solvent precipitation or cooling gradients to improve yield.
- Process simulation : Apply tools like Aspen Plus® to model mass transfer and reactor design (e.g., continuous flow systems) .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture sensitivity of benzyl chlorides) and storage conditions for intermediates.
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or MNova) to confirm assignments.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for S. aureus) and replicate experiments (n ≥ 3) to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
